(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione
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Overview
Description
(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione is a synthetic corticosteroid compound. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is structurally related to other corticosteroids and is used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione involves multiple steps, starting from basic steroidal precursorsThe reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .
Chemical Reactions Analysis
Types of Reactions
(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to a ketone.
Reduction: The compound can be reduced to remove the epoxy group.
Substitution: Various substituents can be introduced at different positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
(9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Utilized in the development of anti-inflammatory and immunosuppressive drugs.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The molecular targets include various inflammatory cytokines and enzymes involved in the immune response .
Comparison with Similar Compounds
Similar Compounds
- (9b,11b,16a)-9,11-Epoxy-16,17,21-trihydroxypregna-1,4-diene-3,20-dione
- (6a,9b,11b,16a)-9,11-Epoxy-6-fluoro-21-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione
- Desoximetasone
Uniqueness
What sets (9b,11b,16a)-9,11-Epoxy-21-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione apart is its specific structural modifications, which confer unique binding properties and potency. Its epoxy group and hydroxylation pattern contribute to its high affinity for glucocorticoid receptors and its potent anti-inflammatory effects .
Properties
Molecular Formula |
C22H28O4 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1S,2S,15S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one |
InChI |
InChI=1S/C22H28O4/c1-12-8-16-15-5-4-13-9-14(24)6-7-21(13,3)22(15)18(26-22)10-20(16,2)19(12)17(25)11-23/h6-7,9,12,15-16,18-19,23H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,18?,19?,20-,21-,22+/m0/s1 |
InChI Key |
YSIAYLSGHHVHFY-MMIJXGFSSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35C(O5)C[C@@]2(C1C(=O)CO)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1C(=O)CO)C)C |
Origin of Product |
United States |
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